

# Performance comparison of oxyselenide-based transistors with other 2D materials

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## A Comparative Guide to Oxyselenide-Based Transistors and Other 2D Materials

For researchers, scientists, and professionals in drug development, the landscape of next-generation electronics is rapidly evolving, with two-dimensional (2D) materials at the forefront. Among these, **oxyselenides** are emerging as promising candidates for high-performance transistors. This guide provides an objective comparison of **oxyselenide**-based transistors with other prominent 2D materials, supported by experimental data and detailed methodologies.

## Performance Comparison of 2D Material-Based Transistors

The performance of a field-effect transistor (FET) is primarily evaluated by its charge carrier mobility, on/off current ratio, and device stability. The following tables summarize the reported performance metrics for transistors based on bismuth **oxyselenide** ( $\text{Bi}_2\text{O}_2\text{Se}$ ), molybdenum disulfide ( $\text{MoS}_2$ ), graphene, tungsten diselenide ( $\text{WSe}_2$ ), black phosphorus (BP), and indium selenide ( $\text{InSe}$ ).

Material	Carrier Mobility (cm <sup>2</sup> /Vs)	On/Off Ratio	Key Stability Characteristics
Bi <sub>2</sub> O <sub>2</sub> Se	Up to 450 at room temperature; >20,000 at cryogenic temperatures.[1]	>10 <sup>6</sup> [1][2][3]	Excellent air stability. [3] Can be passivated with a native high-κ oxide (Bi <sub>2</sub> SeO <sub>5</sub> ).
MoS <sub>2</sub>	Typically ranges from 10 to a few hundred. Can reach up to ~700 with dielectric engineering.[4][5][6][7][8]	~10 <sup>8</sup> [5][6][7][8]	Performance can be sensitive to environmental factors; passivation is often required.
Graphene	Very high, can exceed 10,000.[9]	Low, due to the absence of a bandgap, which is a major limitation for logic applications.[9]	Chemically stable, but electronic properties can be affected by substrate and adsorbates.
WSe <sub>2</sub>	Can reach up to ~330 for electrons and ~270 for holes at 77 K.[10] Room temperature mobility is also high, exceeding 100.[11][12]	>10 <sup>7</sup> [10]	Relatively stable in air, but performance can be enhanced with encapsulation.[13]
Black Phosphorus	Anisotropic, with mobility up to ~1,000.[14]	Up to 10 <sup>5</sup> . [14]	Prone to degradation in ambient conditions; requires effective passivation (e.g., Al <sub>2</sub> O <sub>3</sub> encapsulation). [15][16]
InSe	Can exceed 1,000 with encapsulation. [17][18]	~10 <sup>8</sup> [17][18]	Air-sensitive; encapsulation is crucial for maintaining

high performance and  
stability.[\[17\]](#)[\[19\]](#)

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## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of 2D materials and the fabrication of field-effect transistors.

### Synthesis of 2D Materials

#### 1. Chemical Vapor Deposition (CVD) of $\text{Bi}_2\text{O}_2\text{Se}$

- Precursors: Bismuth(III) oxide ( $\text{Bi}_2\text{O}_3$ ) and Bismuth(III) selenide ( $\text{Bi}_2\text{Se}_3$ ) powders.
- Substrate: Freshly cleaved fluorophlogopite mica or  $\text{SrTiO}_3$ .
- Procedure:
  - Place the substrate in the center of a two-zone tube furnace.
  - Place the  $\text{Bi}_2\text{O}_3$  and  $\text{Bi}_2\text{Se}_3$  precursors in separate alumina boats upstream from the substrate in the respective temperature zones.
  - Heat the furnace to the desired growth temperatures (e.g.,  $\text{Bi}_2\text{Se}_3$  zone at  $\sim 450\text{-}550^\circ\text{C}$  and  $\text{Bi}_2\text{O}_3$ /substrate zone at  $\sim 500\text{-}600^\circ\text{C}$ ).
  - Introduce a carrier gas (e.g., Argon) to transport the vaporized precursors to the substrate.
  - After the growth period, cool the furnace down to room temperature to obtain  $\text{Bi}_2\text{O}_2\text{Se}$  films on the substrate.[\[1\]](#)[\[20\]](#)

#### 2. Chemical Vapor Deposition (CVD) of $\text{MoS}_2$

- Precursors: Molybdenum trioxide ( $\text{MoO}_3$ ) and Sulfur (S) powders.
- Substrate: Silicon wafer with a silicon dioxide ( $\text{SiO}_2$ ) layer ( $\text{SiO}_2/\text{Si}$ ).

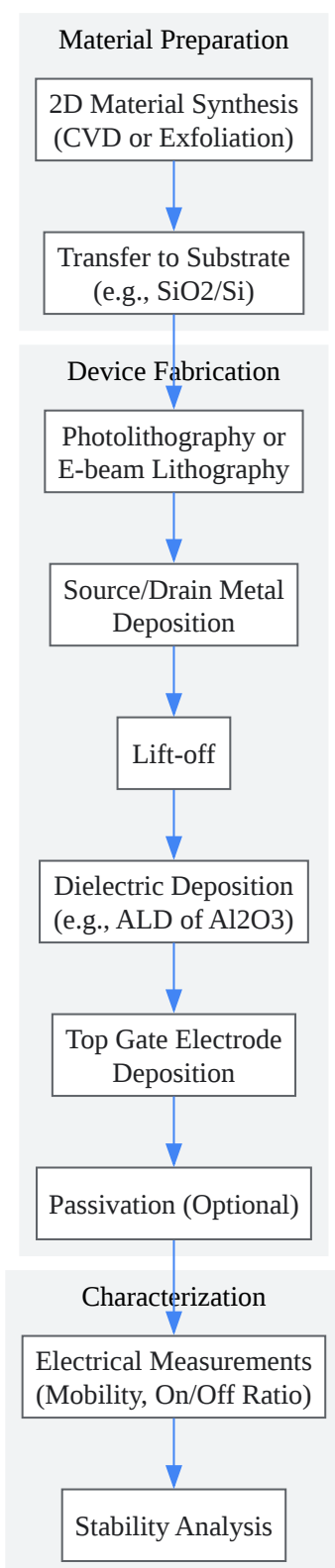
- Procedure:
  - Place the SiO<sub>2</sub>/Si substrate in the center of a tube furnace.
  - Place an alumina boat containing MoO<sub>3</sub> powder upstream of the substrate.
  - Place another boat with sulfur powder further upstream in a lower temperature zone.
  - Heat the furnace, raising the MoO<sub>3</sub> and substrate to a high temperature (e.g., 650-850°C) and the sulfur to a lower temperature (e.g., 150-250°C).
  - Flow a carrier gas (e.g., Argon) to transport the sulfur vapor to react with the MoO<sub>3</sub> vapor, leading to the deposition of MoS<sub>2</sub> on the substrate.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

### 3. Mechanical Exfoliation of Graphene

- Source Material: Highly oriented pyrolytic graphite (HOPG).
- Substrate: SiO<sub>2</sub>/Si wafer.
- Procedure:
  - Press a piece of adhesive tape (e.g., Scotch tape) onto the surface of the HOPG crystal to peel off thin graphite flakes.
  - Fold the tape onto itself and peel it apart multiple times to further thin the graphite flakes.
  - Gently press the tape with the thin flakes onto the SiO<sub>2</sub>/Si substrate.
  - Slowly peel the tape away, leaving behind single and few-layer graphene flakes on the substrate.[\[4\]](#)[\[26\]](#)

## Fabrication of 2D Material-Based Field-Effect Transistors

The following diagram illustrates a typical workflow for fabricating a 2D material-based field-effect transistor.



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A generalized workflow for the fabrication and characterization of 2D material transistors.

### 1. Photolithography/Electron-Beam Lithography

- Purpose: To define the pattern for the source and drain electrodes.
- Procedure:
  - Spin-coat a layer of photoresist (for photolithography) or electron-beam resist (for e-beam lithography) onto the substrate with the 2D material.
  - Expose the resist to UV light through a photomask or a focused electron beam in the desired pattern.
  - Develop the resist to remove the exposed or unexposed areas, depending on the resist type, leaving a patterned mask.[\[26\]](#)

### 2. Metal Deposition for Source/Drain Contacts

- Purpose: To create the electrical contacts to the 2D material.
- Procedure:
  - Place the patterned substrate in a high-vacuum chamber.
  - Deposit a thin adhesion layer (e.g., Ti, Cr) followed by a conductive metal (e.g., Au, Pt) using techniques like electron-beam evaporation or sputtering. The metal will coat the entire surface, including the patterned resist.[\[17\]](#)

### 3. Lift-off

- Purpose: To remove the excess metal and the underlying resist, leaving only the desired metal contacts.
- Procedure:
  - Immerse the substrate in a solvent (e.g., acetone) that dissolves the resist.
  - The resist swells and lifts off, taking the overlying metal with it, while the metal directly on the 2D material remains.

#### 4. Dielectric Deposition (for top-gated devices)

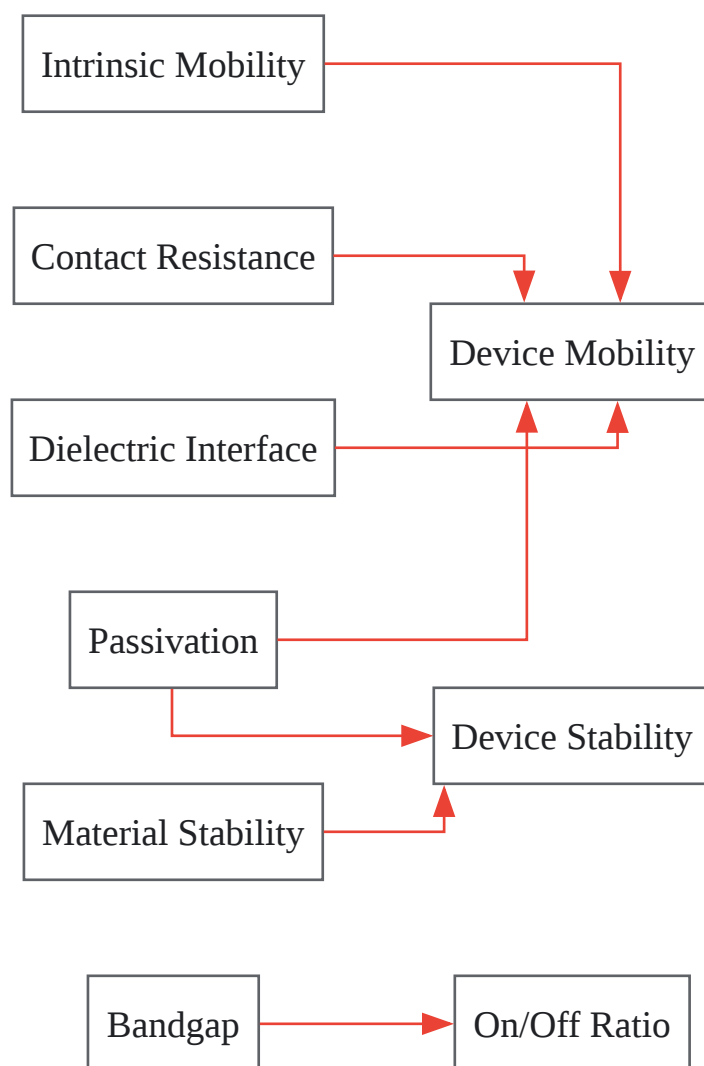
- Purpose: To deposit a thin insulating layer to separate the channel material from the top gate electrode.
- Procedure:
  - Atomic Layer Deposition (ALD) is a common technique used to deposit a high-quality, uniform high- $\kappa$  dielectric like aluminum oxide ( $\text{Al}_2\text{O}_3$ ) or hafnium oxide ( $\text{HfO}_2$ ) at relatively low temperatures.[\[15\]](#)[\[21\]](#)

#### 5. Passivation

- Purpose: To protect the 2D material from environmental degradation and improve device stability.
- Procedure:
  - Encapsulation with materials like hexagonal boron nitride (h-BN) or deposition of a protective layer (e.g.,  $\text{Al}_2\text{O}_3$ ,  $\text{Si}_3\text{N}_4$ ) can be performed to passivate the device. Chemical treatments can also be used to passivate defects.[\[1\]](#)

## Logical Relationships in Performance Comparison

The selection of a 2D material for transistor applications involves a trade-off between various performance metrics. The following diagram illustrates the key considerations and their interdependencies.



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Interdependencies of material properties, fabrication factors, and device performance in 2D transistors.

This guide provides a foundational comparison of **oxyselenide**-based transistors with other leading 2D materials. The choice of material will ultimately depend on the specific application requirements, balancing the need for high mobility, a large on/off ratio, and long-term stability. The provided experimental protocols offer a starting point for researchers to fabricate and characterize these next-generation electronic devices.



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